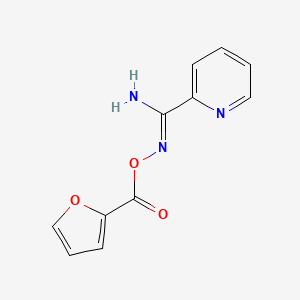
N-benzyl-N'-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(4-phenoxyphenyl)thiourea (BPTU) is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has been synthesized through various methods and has shown potential in various applications in the field of biochemistry and physiology.
Mechanism of Action
N-benzyl-N'-(4-phenoxyphenyl)thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and to reduce the activity of certain cytokines, which are involved in the immune response. N-benzyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can lead to anti-cancer effects. In immunology, N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has shown potential in various scientific research fields. However, there are also limitations to using N-benzyl-N'-(4-phenoxyphenyl)thiourea in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could affect the interpretation of results.
Future Directions
For the study of N-benzyl-N'-(4-phenoxyphenyl)thiourea include further investigation of its mechanism of action, exploring its potential application in other scientific research fields, and evaluating its safety and toxicity in humans.
Synthesis Methods
N-benzyl-N'-(4-phenoxyphenyl)thiourea can be synthesized through various methods, including the reaction of benzyl chloride with potassium phenoxyphenyl thiocyanate, the reaction of benzyl isothiocyanate with 4-phenoxyaniline, and the reaction of benzyl isocyanate with potassium phenoxyphenyl thiocyanate. The most common method of synthesis involves the reaction of benzyl chloride with potassium phenoxyphenyl thiocyanate in the presence of a base such as potassium hydroxide. This method yields a high purity of N-benzyl-N'-(4-phenoxyphenyl)thiourea, which is essential for its scientific research application.
Scientific Research Applications
N-benzyl-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential application in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
properties
IUPAC Name |
1-benzyl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOHIEYMEXOWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)




![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)